molecular formula C16H19NO2 B2572969 Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1925-61-7

Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2572969
CAS No.: 1925-61-7
M. Wt: 257.333
InChI Key: HQVVEVXUDZVUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Synthesis Methods

Benzyl 3,5-dimethyl-pyrrole-2-carboxylate is a significant pyrrole used in porphyrin and dipyrromethene synthesis. Traditional synthesis methods often resulted in decomposition due to strong basic solutions or extended heating. However, microwave-accelerated synthesis has been shown to be an efficient alternative, yielding high-purity products rapidly and in high yields without the need for recrystallization. The use of catalytic sodium methoxide in benzyl alcohol, instead of stoichiometric amounts of sodium benzoxide, has been found effective for benzylation (Regourd, Comeau, Beshara, & Thompson, 2006).

Structural and Molecular Studies

Studies on the molecular structures of derivatives of 2,4-dimethylpyrrole, including benzyl 3,5-dimethylpyrrole-2-carboxylate, have revealed insights into their hydrogen-bonding patterns. These compounds often form hydrogen-bonded dimers with varied symmetry. For instance, compound (II) in a study forms dimers with twofold symmetry, while others have inversion symmetry. Only one derivative was found to form polymeric chains, further stabilized by CH3...O interactions (Senge & Smith, 2005).

Applications in Non-Linear Optical Materials

Derivatives of benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have been investigated for their potential as non-linear optical (NLO) materials. For example, a study on a specific pyrrole containing chalcone derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde showed significant first hyperpolarizability, indicating its suitability for NLO applications (Singh, Rawat, & Sahu, 2014).

Formation and Properties of Dimers

The formation of dimers and their properties in various pyrrole derivatives have been a focus of several studies. Ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized by condensation of related compounds, has shown spontaneous and exothermic formation at room temperature. The study of these dimers provides insights into the nature and strength of hydrogen bonding and multiple interactions, useful for understanding their structural and reactive properties (Singh, Kumar, Tiwari, & Rawat, 2013).

Properties

IUPAC Name

benzyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-14-11(2)15(17-12(14)3)16(18)19-10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVVEVXUDZVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-61-7
Record name Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.